

Correlating the spectroscopic signatures of dinitromethane with its chemical structure.

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Compound of Interest

Compound Name: **Dinitromethane**

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Spectroscopic Fingerprints of Dinitromethane: A Comparative Analysis

A comprehensive guide correlating the spectroscopic signatures of **dinitromethane** with its chemical structure, offering a comparative analysis with nitromethane and trinitromethane. This document provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate the identification and characterization of this energetic material.

Dinitromethane, a geminal dinitroalkane, possesses a unique chemical structure that gives rise to distinct spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, characterization, and differentiation from related nitro compounds. This guide presents a detailed comparison of the spectroscopic data of **dinitromethane** with its mononitro and trinitro counterparts—nitromethane and trinitromethane—across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **dinitromethane** is characterized by a single proton resonance, the chemical shift of which is significantly influenced by the strong electron-withdrawing nature of

the two nitro groups attached to the same carbon atom. This deshielding effect results in a downfield shift compared to alkanes but is modulated by the number of nitro groups present.

Compound	Chemical Formula	^1H NMR Chemical Shift (δ , ppm)
Nitromethane	CH_3NO_2	~4.3
Dinitromethane	$\text{CH}_2(\text{NO}_2)_2$	~6.1 - 6.3
Trinitromethane	$\text{CH}(\text{NO}_2)_3$	~7.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The data clearly illustrates a trend of increasing chemical shift with the number of nitro groups. The single proton of trinitromethane is the most deshielded, followed by the two protons of **dinitromethane**, and finally the three protons of nitromethane. This trend directly correlates with the increasing acidity of the α -proton(s).

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and overall molecular structure of **dinitromethane**. The key vibrational modes are associated with the C-H, C-N, and N-O bonds.

Infrared (IR) Spectroscopy: The IR spectrum of **dinitromethane** is dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two nitro groups.

Raman Spectroscopy: Similar to the IR spectrum, the Raman spectrum of **dinitromethane** exhibits characteristic bands for the nitro group vibrations. However, due to different selection rules, the relative intensities of the bands may differ, providing complementary information.

Vibrational Mode	Dinitromethane (CH ₂ (NO ₂) ₂) Wavenumber (cm ⁻¹)	Nitromethane (CH ₃ NO ₂) Wavenumber (cm ⁻¹)	Trinitromethane (CH(NO ₂) ₃) Wavenumber (cm ⁻¹)
Asymmetric NO ₂ Stretch	~1580 - 1610	~1550	~1600
Symmetric NO ₂ Stretch	~1330 - 1350	~1375	~1300
C-N Stretch	~900 - 920	~920	~800-900
CH ₂ /CH Bending/Rocking	~1430, ~1270	~1410, ~1100	-
C-H Stretch	~3000 - 3100	~3000	~3000

The presence of two nitro groups in **dinitromethane** leads to a splitting or broadening of the NO₂ stretching bands compared to nitromethane. The positions of these bands are sensitive to the electronic environment and can be used to distinguish between different nitroalkanes.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **dinitromethane** results in fragmentation patterns that are characteristic of its structure. The molecular ion peak is often weak or absent due to the energetic nature of the molecule. Key fragments arise from the loss of nitro groups and subsequent rearrangements.

m/z	Proposed Fragment
106	[CH ₂ (NO ₂) ₂] ⁺ (Molecular Ion)
60	[CH ₂ NO ₂] ⁺
46	[NO ₂] ⁺
30	[NO] ⁺

The fragmentation pattern provides a clear fingerprint for **dinitromethane**, with the prominent peak at $m/z = 46$, corresponding to the nitro group, being a key indicator for this class of compounds.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the nitroalkane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a clean, dry 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
- Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[\[1\]](#)
- Cap the NMR tube and gently invert to mix the solution.

Data Acquisition:

- Acquire the ^1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy of Liquid Samples

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a single drop of the liquid nitroalkane sample directly onto the center of the ATR crystal.[\[3\]](#)
- Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.^[3]
- Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.
- The final spectrum is presented in terms of transmittance or absorbance.

Raman Spectroscopy of Liquid Samples

Sample Preparation:

- Place a small amount of the liquid nitroalkane sample into a glass vial or a quartz cuvette.^[4]
- No special sample preparation is typically required for liquid samples.^[4]

Data Acquisition:

- Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
- Focus the laser onto the liquid sample.
- Collect the scattered Raman signal using an appropriate objective and spectrometer settings.
- Acquire the spectrum over a suitable Raman shift range (e.g., 200-3500 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

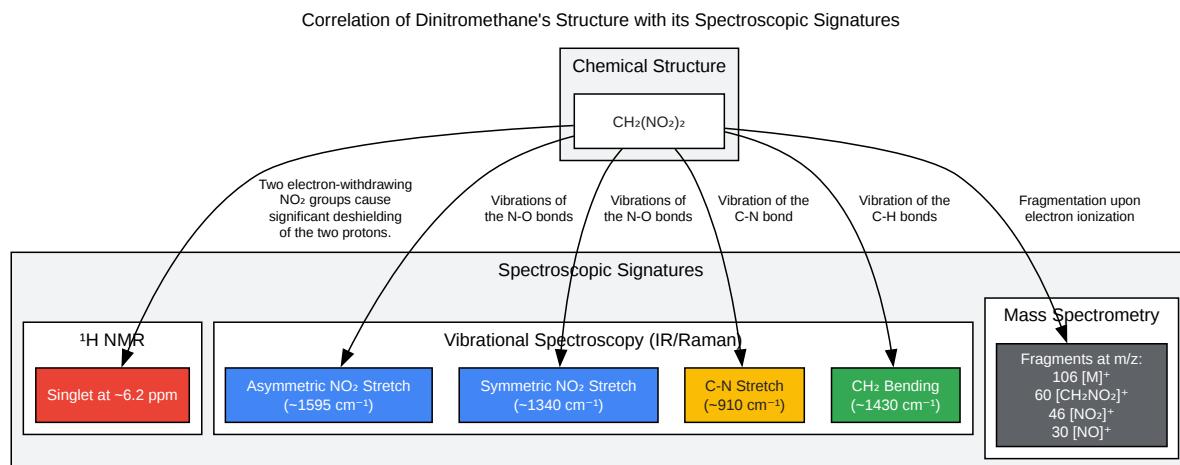
- Prepare a dilute solution of the nitroalkane in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10 µg/mL.^[5]
- Transfer the solution to a 1.5 mL glass autosampler vial.^[5]

Instrumentation and Analysis:

- Use a GC-MS system equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar DB-5 or equivalent).
- Inject a small volume (e.g., 1 μ L) of the sample into the heated GC inlet.
- Employ a suitable temperature program to separate the components of the mixture.
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
- Acquire mass spectra over a mass-to-charge ratio (m/z) range of, for example, 30-200.

Logical Relationship between Structure and Spectroscopic Signatures

The following diagram illustrates the correlation between the chemical structure of **dinitromethane** and its characteristic spectroscopic signals.



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Caption: **Dinitromethane**'s structure and its spectroscopic fingerprints.

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